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molecular formula C12H17NO4 B8403855 Methyl 3-((N,N-bis-(2-hydroxyethyl)amino))benzoate

Methyl 3-((N,N-bis-(2-hydroxyethyl)amino))benzoate

Cat. No. B8403855
M. Wt: 239.27 g/mol
InChI Key: FJSJXWJKBXFYEY-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

Methyl 3-aminobenzoate (3.8 g; 25 mmol) was reacted with 11 g (250 mmol; 10 equivalents) of ethylene oxide in 25 ml of 30% acetic acid, followed by post treatments. The crude product so obtained was purified by chromatography on a silica gel column (eluted with methylene chloride/2-4% methanol), whereby 5.95 g (24.9 mmol) of the title compound were obtained as a yellow oil (yield: quantitative).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH2:12]1[O:14][CH2:13]1.[C:15](O)(=[O:17])[CH3:16]>>[OH:17][CH2:15][CH2:16][N:1]([C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6])[CH2:13][CH2:12][OH:14]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1
Name
Quantity
11 g
Type
reactant
Smiles
C1CO1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product so obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column (eluted with methylene chloride/2-4% methanol)

Outcomes

Product
Name
Type
product
Smiles
OCCN(CCO)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.9 mmol
AMOUNT: MASS 5.95 g
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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